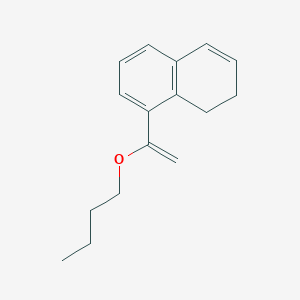
8-(1-Butoxyvinyl)-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1-Butoxyvinyl)-1,2-dihydronaphthalene est un composé chimique appartenant à la classe des dérivés du naphtalène. Ce composé a suscité l'attention en raison de ses applications potentielles dans divers domaines scientifiques, notamment la chimie, la biologie et l'industrie. Sa structure unique, caractérisée par la présence d'un groupe butoxyvinyle lié à un noyau dihydronaphtalène, lui confère des propriétés chimiques distinctes qui en font un sujet d'intérêt pour les chercheurs.
Méthodes De Préparation
La synthèse du 8-(1-Butoxyvinyl)-1,2-dihydronaphtalène implique plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du groupe Butoxyvinyle : Le groupe butoxyvinyle peut être introduit par une réaction de substitution nucléophile impliquant le bromure de butyle et un précurseur vinylique approprié.
Cyclisation : Le produit intermédiaire subit une cyclisation pour former le noyau dihydronaphtalène.
Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne ou la recristallisation afin d'obtenir le composé souhaité à une pureté élevée.
Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles pour améliorer le rendement et réduire les coûts de production. Cela peut inclure l'utilisation de catalyseurs, le contrôle de la température et la sélection de solvants pour obtenir une synthèse efficace.
Analyse Des Réactions Chimiques
Le 8-(1-Butoxyvinyl)-1,2-dihydronaphtalène subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation des cétones ou des acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium, ce qui conduit à la formation de dérivés réduits.
Substitution : Le groupe butoxyvinyle peut subir des réactions de substitution avec des nucléophiles, ce qui conduit à la formation de nouveaux dérivés avec différents groupes fonctionnels.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, l'éthanol), les catalyseurs (par exemple, le palladium sur carbone) et des températures et des durées de réaction spécifiques pour obtenir les produits souhaités.
4. Applications de la recherche scientifique
Le 8-(1-Butoxyvinyl)-1,2-dihydronaphtalène a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Les dérivés du composé ont montré un potentiel en tant qu'agents bioactifs, notamment des propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux, notamment des polymères et des revêtements, en raison de ses propriétés chimiques uniques.
5. Mécanisme d'action
Le mécanisme d'action du 8-(1-Butoxyvinyl)-1,2-dihydronaphtalène implique son interaction avec des cibles et des voies moléculaires spécifiques. Par exemple, ses dérivés peuvent inhiber certaines enzymes ou certains récepteurs, ce qui conduit à des effets thérapeutiques. Les cibles et les voies moléculaires exactes peuvent varier en fonction du dérivé spécifique et de son application prévue. Des recherches sont en cours pour élucider ces mécanismes et optimiser l'efficacité et la sécurité du composé.
Applications De Recherche Scientifique
8-(1-Butoxyvinyl)-1,2-dihydronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 8-(1-Butoxyvinyl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. Research is ongoing to elucidate these mechanisms and optimize the compound’s efficacy and safety.
Comparaison Avec Des Composés Similaires
Le 8-(1-Butoxyvinyl)-1,2-dihydronaphtalène peut être comparé à d'autres dérivés du naphtalène, tels que :
1,2-Dihydronaphtalène : Il n'a pas de groupe butoxyvinyle, ce qui entraîne des propriétés chimiques et une réactivité différentes.
8-(1-Méthoxyvinyl)-1,2-dihydronaphtalène : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe butoxy, ce qui entraîne des variations de solubilité et de réactivité.
8-(1-Ethoxyvinyl)-1,2-dihydronaphtalène : Contient un groupe éthoxy, ce qui affecte son comportement chimique par rapport au dérivé butoxyvinyle.
Propriétés
Formule moléculaire |
C16H20O |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
8-(1-butoxyethenyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H20O/c1-3-4-12-17-13(2)15-11-7-9-14-8-5-6-10-16(14)15/h5,7-9,11H,2-4,6,10,12H2,1H3 |
Clé InChI |
XLMQVCJGTOTXRL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=C)C1=CC=CC2=C1CCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


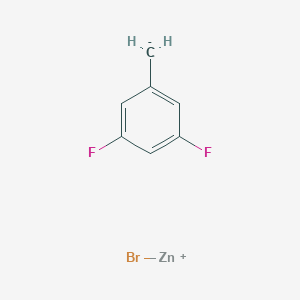
![Ethyl 2-[2-(2-chloro-3-methylphenyl)hydrazin-1-ylidene]butanoate](/img/structure/B11759304.png)
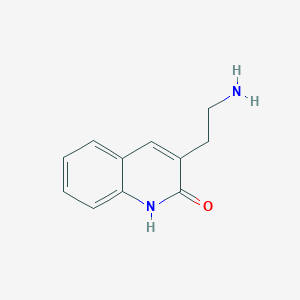
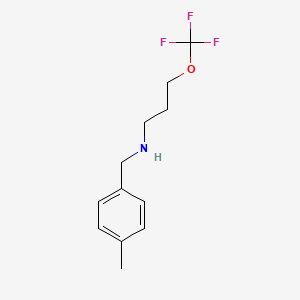
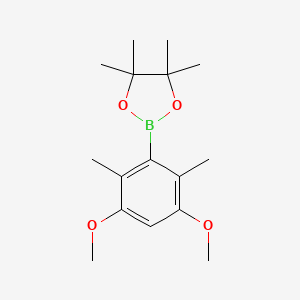
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate](/img/structure/B11759326.png)
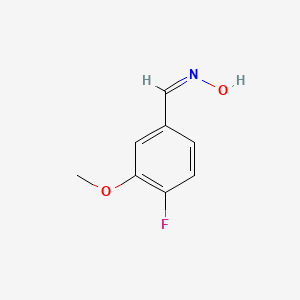
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)
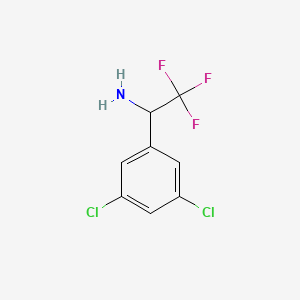
![4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759358.png)

![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)
![(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11759371.png)

